Naphthalene

Description

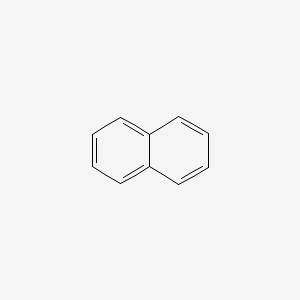

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Structural Elucidation and Electronic Configuration Analysis of Naphthalene

Spectroscopic Probes of Naphthalene's Molecular Architecture

Spectroscopic techniques are fundamental in determining the precise three-dimensional arrangement of atoms in This compound (B1677914) and understanding its electronic environment.

X-ray diffraction analysis of solid this compound provides definitive information about its molecular and crystal structure. Early investigations established that this compound crystallizes in the monoclinic system with the space group P2₁/a. iucr.orgroyalsocietypublishing.org The crystal lattice contains two molecules per unit cell, with each molecule possessing a center of symmetry. royalsocietypublishing.org These studies confirm that the this compound molecule is planar. gla.ac.uk

The crystalline structure is primarily governed by weak van der Waals forces between the molecules, while the atoms within each molecule are held together by strong covalent bonds. iucr.org Detailed X-ray studies have allowed for precise measurements of the lattice parameters and the bond lengths within the molecule. royalsocietypublishing.orgiucr.org Unlike benzene (B151609), the carbon-carbon bond lengths in this compound are not uniform, which suggests a degree of double-bond localization. libretexts.org For instance, the bond between carbons C1 and C2 is shorter (approximately 1.36 Å) than the bond between C2 and C3 (approximately 1.42 Å). libretexts.org This variation is a direct consequence of the contributions of its different resonance structures. msu.eduquora.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | royalsocietypublishing.org |

| Space Group | P2₁/a | iucr.orgroyalsocietypublishing.org |

| a | 8.29 Å | royalsocietypublishing.org |

| b | 5.97 Å | royalsocietypublishing.org |

| c | 8.68 Å | royalsocietypublishing.org |

| β | 122.7° | royalsocietypublishing.org |

| Molecules per unit cell (Z) | 2 | iucr.org |

| Bond | Approximate Length | Reference |

|---|---|---|

| C1—C2 | 1.36 Å | libretexts.org |

| C2—C3 | 1.42 Å | libretexts.org |

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the hydrogen and carbon atoms in this compound. Due to the molecule's D₂h symmetry, not all atoms are chemically equivalent. samipubco.com There are two distinct sets of hydrogen atoms: four alpha (α) protons at positions 1, 4, 5, and 8, and four beta (β) protons at positions 2, 3, 6, and 7. samipubco.comvaia.com

In the ¹H NMR spectrum, these two types of protons appear as two distinct multiplets. vaia.comuobasrah.edu.iq The α-protons are more deshielded and resonate at a lower field (higher ppm value) compared to the β-protons. vaia.com This is because the α-positions are closer to the periphery of the molecule and experience a different electronic environment. vaia.com Similarly, the ¹³C NMR spectrum shows three distinct signals, corresponding to the two types of protonated carbons (α and β) and the two non-protonated carbons (C4a and C8a, also known as bridging carbons) at the ring fusion. samipubco.comchegg.com

| Nucleus | Position | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | α (1, 4, 5, 8) | 7.86 | vaia.com |

| ¹H | β (2, 3, 6, 7) | 7.49 | vaia.com |

| ¹³C | C4a, C8a | 133.6 | samipubco.com |

| ¹³C | C1, C4, C5, C8 | 128.6 | samipubco.com |

| ¹³C | C2, C3, C6, C7 | 125.9 | samipubco.com |

Aromaticity and Resonance Energy Investigations in this compound

This compound is an aromatic compound, a property conferred by its cyclic, planar structure containing 10 π-electrons, which adheres to Hückel's rule (4n+2, where n=2). The stability gained from this π-electron delocalization is quantified by its resonance energy. The experimentally determined resonance energy for this compound is approximately 61 kcal/mol. libretexts.orgstackexchange.com This value is significantly greater than that of a hypothetical structure with localized double bonds but less than twice the resonance energy of benzene (2 x 36 kcal/mol). libretexts.orgstackexchange.com

This difference indicates that the fusion of the two rings results in a less-than-additive stabilization. The resonance energy per π electron for this compound (6.1 kcal/mol) is remarkably similar to that of benzene (6.0 kcal/mol), highlighting its significant aromatic character. stackexchange.com The stability can be visualized through three main resonance contributors, which show how the π-electron density is distributed across the molecule. libretexts.orgmsu.edu The difference in bond lengths observed in X-ray studies is a physical manifestation of the unequal contributions of these resonance structures. msu.edu

Computational Approaches to this compound's Electronic Structure and Bonding

Modern computational chemistry provides powerful tools for analyzing the electronic structure and bonding in this compound, complementing experimental findings. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate molecular orbitals, charge distributions, and other electronic properties. samipubco.comsamipubco.com

These calculations confirm the planar D₂h symmetry of the molecule and provide detailed insights into its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter related to the molecule's electronic excitability. For this compound, the HOMO-LUMO gap has been calculated by DFT to be approximately 4.75 eV. samipubco.comsamipubco.com Computational studies also allow for the generation of deformation electron density maps, which visualize how electron density is redistributed upon the formation of chemical bonds within the crystal, revealing the nature of both intramolecular and intermolecular interactions. researchgate.net

| Property | Basis Set | Calculated Value (eV) | Reference |

|---|---|---|---|

| HOMO Energy | aug-cc-pVQZ | -6.13 | samipubco.com |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 | samipubco.comsamipubco.com |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.83 | rsc.org |

Advanced Synthetic Methodologies and Chemical Transformations of Naphthalene

Industrial-Scale Naphthalene (B1677914) Synthesis Research and Process Optimization

Research into the industrial-scale synthesis of this compound is primarily driven by the need to optimize production from abundant hydrocarbon feedstocks, such as petroleum and coal tar. The principal methods involve the catalytic conversion of hydrocarbon fractions and the upgrading of less valuable alkylnaphthalenes.

Catalytic this compound Production from Hydrocarbon Feedstocks

This compound is produced industrially from various hydrocarbon streams, primarily through catalytic reforming and steam cracking processes. These methods transform aliphatic and single-ring aromatic compounds into the fused two-ring structure of this compound.

Catalytic Reforming: This process is used to convert low-octane naphthas into high-octane liquid products called reformates, which are rich in aromatic hydrocarbons. wikipedia.org The feedstock, typically a straight-run heavy naphtha with a boiling range of approximately 140°C to 205°C, is passed over a catalyst at high temperature and pressure. wikipedia.org The catalysts are often bifunctional, containing a metal component like platinum or palladium on a solid support, which promotes both rearrangement and dehydrogenation reactions. wikipedia.orgknowde.com These reactions convert linear hydrocarbons (paraffins) and cyclic alkanes (naphthenes) into aromatic compounds, including this compound. wikipedia.orgknowde.com

Steam Cracking: In this large-scale petrochemical process, hydrocarbon feedstocks such as naphtha, ethane, or liquefied petroleum gas (LPG) are thermally cracked in the presence of steam at very high temperatures, typically around 850°C. wikipedia.orghosemaster.com The process is designed to produce lighter alkenes like ethylene (B1197577) and propylene. wikipedia.org However, adjusting the process conditions, such as increasing the temperature (severity), can favor the production of aromatic compounds like benzene (B151609) and this compound. wikipedia.org The output from the cracking furnace is a complex mixture that requires extensive separation and purification to isolate this compound. hosemaster.com

Table 1: Comparison of Catalytic Production Processes for this compound

| Process | Typical Feedstock | Catalyst | Temperature (°C) | Pressure | Key Reactions |

|---|---|---|---|---|---|

| Catalytic Reforming | Heavy Naphtha | Platinum or Palladium on a solid support | High | High | Dehydrogenation, Dehydrocyclization |

| Steam Cracking | Naphtha, LPG, Ethane | None (Thermal Process) | ~850 | Low | Thermal Cracking, Dehydrogenation |

Dealkylation Processes in Aromatic Hydrocarbon Synthesis

Dealkylation is a chemical process for removing alkyl groups from molecules. In the context of this compound synthesis, hydrodealkylation is used to convert alkylated naphthalenes, such as methylnaphthalenes and ethylnaphthalenes, which are abundant in certain refinery streams, into pure this compound. google.comwikipedia.org This is a valuable upgrading process, as this compound often has higher commercial value than its alkylated derivatives. google.com

The process, often referred to as hydrodealkylation, typically involves reacting the alkylthis compound feedstock with hydrogen gas at elevated temperatures and pressures, sometimes in the presence of a catalyst. wikipedia.orgonepetro.orgtaylorandfrancis.com The reaction cleaves the alkyl-aromatic bond, replacing the alkyl group with a hydrogen atom. For example, toluene can be dealkylated to benzene and methane. wikipedia.org A similar reaction converts methylthis compound to this compound and methane. onepetro.org

Thermal hydrodealkylation is performed without a catalyst, but requires more severe conditions. onepetro.org Catalytic hydrodealkylation can proceed under milder conditions using catalysts based on chromium, molybdenum, or platinum oxides. wikipedia.orgwikipedia.org One patented process describes a two-stage method where a methylthis compound-containing fraction is first hydrogenated and desulfurized, and then passed over a dehydrogenation-dealkylation catalyst, such as activated carbon, at temperatures between 800°F and 1100°F (approx. 427°C to 593°C). google.com

Table 2: Typical Operating Conditions for Hydrodealkylation of Alkylnaphthalenes

| Parameter | Thermal Hydrodealkylation onepetro.org | Catalytic Hydrodealkylation google.com |

|---|---|---|

| Feedstock | Toluene, Alkylthis compound Concentrate | Methylthis compound-containing fraction |

| Catalyst | None | Activated Carbon |

| Temperature | 640–740 °C | 427–593 °C (800–1100 °F) |

| Pressure | 400–1000 psig (approx. 27–69 bar) | Atmospheric to several hundred pounds |

| H₂:Hydrocarbon Ratio | 4:1 to 12:1 | N/A |

Formation Mechanisms under High-Temperature and Combustion Conditions

This compound is a common polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic materials. uoa.gr Its formation is a key step in the growth of larger PAHs and soot. bohrium.com Several complex chemical pathways have been identified that describe the synthesis of the first two-ring aromatic structure from smaller molecules and radicals in high-temperature environments like combustion flames. acs.orgnih.gov

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely accepted model for the growth of aromatic rings in combustion environments. osti.govrsc.orgresearchgate.net This mechanism describes a sequential process that builds larger aromatic structures starting from a single aromatic ring, such as benzene. bohrium.comosti.gov

The process for forming this compound from a phenyl radical (C₆H₅) generally follows these steps:

First Acetylene (B1199291) Addition: A phenyl radical reacts with an acetylene molecule (C₂H₂) to form a C₈H₇ radical intermediate. osti.gov

Second Acetylene Addition: This C₈H₇ radical then reacts with a second acetylene molecule, forming a C₁₀H₉ intermediate. osti.gov

Cyclization and Dehydrogenation: The C₁₀H₉ intermediate undergoes an intramolecular addition (cyclization) where the side chain attaches to the phenyl ring, followed by the elimination of a hydrogen atom to form the stable, fused two-ring structure of this compound (C₁₀H₈). osti.gov

Variations of this pathway, such as the Bittner-Howard and Frenklach routes, propose different intermediate radical structures but follow the same fundamental principle of sequential acetylene addition and ring closure. osti.govrsc.org The HACA mechanism is considered a dominant pathway for this compound formation, particularly at temperatures below 1650 K. acs.org

Alternative to sequential additions, this compound can be formed through the direct combination of smaller cyclic radicals. wikipedia.org These pathways involve the reaction of two radicals, which then rearrange and stabilize to form the fused aromatic structure.

Key radical recombination routes include:

Cyclopentadienyl (B1206354) Radical Recombination: The self-reaction of two cyclopentadienyl radicals (c-C₅H₅) is a significant pathway. acs.orgnih.gov The radicals combine to form a C₁₀H₁₀ adduct, which then undergoes complex rearrangements and hydrogen elimination to yield this compound. osti.gov This pathway is predicted to be a major contributor to this compound production at lower combustion temperatures (below 1000 K). nih.govresearchgate.net

Benzyl (B1604629) and Propargyl Radical Reaction: The reaction between a benzyl radical (C₇H₇) and a propargyl radical (C₃H₃) has also been proposed as a potential source of this compound in flames. acs.orgnih.gov

The phenyl radical (C₆H₅) can react with various unsaturated, non-aromatic molecules to initiate the formation of the second ring. acs.orgnih.gov These reactions provide a direct route to a C₁₀ hydrocarbon skeleton that can subsequently cyclize and aromatize.

Important reactions in this category include:

Reaction with Vinylacetylene: The phenyl radical can add to vinylacetylene (C₄H₄) to form intermediates that lead to this compound. uoa.gracs.org

Reaction with 1,3-Butadiene: The reaction of a phenyl radical with 1,3-butadiene (C₄H₆) has been shown to form dihydrothis compound. acs.orgresearchgate.net This molecule is a direct precursor that can readily dehydrogenate to form this compound under combustion conditions. acs.orgnih.gov The initial addition of the phenyl radical to the butadiene molecule is barrierless, forming a radical adduct that isomerizes through ring closure and then eliminates a hydrogen atom. researchgate.net

Laboratory-Scale Synthesis of Substituted this compound Derivatives

The construction of substituted this compound frameworks on a laboratory scale has been significantly advanced through the development of sophisticated synthetic methodologies. These strategies offer precise control over substitution patterns, enabling the synthesis of complex this compound derivatives with a wide range of functionalities. Key among these are metal-catalyzed coupling and annulation reactions, acid-catalyzed transformations, and various cycloaddition and carboannulation strategies.

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has become an indispensable tool for the efficient and selective synthesis of polysubstituted naphthalenes. dntb.gov.ua Catalysts based on palladium, copper, zinc, iron, rhodium, and platinum have been extensively explored for their ability to facilitate the formation of the this compound core through various mechanistic pathways, including cross-coupling, annulation, and C-H activation.

Palladium-Catalyzed Synthesis of this compound Scaffolds

Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing highly substituted this compound derivatives. A prominent strategy involves the palladium-catalyzed carboannulation of internal alkynes with appropriately substituted aryl halides. nih.gov This approach allows for the formation of two new carbon-carbon bonds in a single synthetic operation, providing rapid access to complex this compound cores. researchgate.net

The reaction typically employs an o-(2-alkenyl)aryl halide as the starting material, which undergoes a palladium-catalyzed annulation with an internal alkyne. nih.gov The process is tolerant of a variety of functional groups and consistently produces highly substituted naphthalenes in excellent yields. researchgate.net A fluorous, oxime-based palladacycle has been developed as an efficient and reusable precatalyst for these carbo- and heteroannulation reactions in an aqueous medium. rsc.orgfao.org

A proposed mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular insertion of the tethered alkene and reductive elimination of the palladium catalyst furnishes the this compound product.

In a related dearomative approach, naphthalenes can act as masked conjugated dienes in a palladium-catalyzed 1,4-difunctionalization reaction. This tandem Heck/Suzuki coupling sequence allows for the synthesis of 1,4-dihydrothis compound-based spirocyclic compounds with high regio- and diastereoselectivity. researchgate.net Density functional theory (DFT) calculations have suggested that the exergonic dearomative insertion of a this compound double bond is a key step that outcompetes direct Suzuki coupling. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-(2-alkenyl)aryl iodide | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | 1,2,4-Trisubstituted this compound | 86 | nih.gov |

| o-(2-alkenyl)aryl bromide | 1-Phenyl-1-propyne | Pd(dba)₂ / P(o-tol)₃ | Regioisomeric Naphthalenes | 75-90 | nih.gov |

| N-(2-iodophenyl)-N-methyl-1-naphthamide | Dimethyl malonate | PdCl₂ / rac-L3 / Ag₃PO₄ | Spirooxindole | 90 | nih.gov |

| N-(2-bromophenyl)-N-methyl-1-naphthamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1,4-Diarylated Dihydrothis compound | 90 | researchgate.net |

Copper- and Zinc-Catalyzed Benzannulation Approaches

Copper and zinc catalysts offer alternative and often more economical approaches to the synthesis of substituted naphthalenes. An efficient method for the preparation of polysubstituted this compound derivatives involves the iron(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or in situ generated enols. rsc.orgrsc.org While primarily iron-catalyzed, this methodology can be adapted for zinc catalysis. Specifically, poly-substituted 1,2-dihydrothis compound derivatives can be obtained through the Zn(II)-catalyzed cyclization of 2-(2-oxo-alkyl)benzketones with alkenes. rsc.orgrsc.org

Copper-catalyzed methodologies have also been developed for the synthesis of this compound derivatives. These reactions often proceed through different mechanistic pathways compared to their palladium counterparts. For instance, copper-catalyzed asymmetric radical 1,2-carboalkynylation of alkenes with alkyl halides and terminal alkynes provides access to chiral alkyne-containing building blocks that can be further elaborated into this compound systems. nih.gov A cinchona alkaloid-derived multidentate N,N,P-ligand is crucial in these reactions to promote efficient radical generation and suppress undesired side reactions like Glaser coupling. nih.gov

Table 2: Examples of Copper- and Zinc-Catalyzed Reactions for this compound Precursors

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(2-oxo-alkyl)benzketone | Alkene | Zn(OTf)₂ | 1,2-Dihydrothis compound | up to 90 | rsc.orgrsc.org |

| Styrene | tert-Butyl iodoacetate | Cu(OTf)₂ / Ligand | Chiral alkyne | 95 | nih.gov |

| 1,6-enyne | α-carbonyl alkyl bromide | Cu(MeCN)₄PF₆ | Bicyclic system | 85 | rsc.org |

Iron, Rhodium, and Platinum-Catalyzed Methodologies

Iron, rhodium, and platinum catalysts provide unique and powerful strategies for the synthesis of this compound derivatives, often through mechanisms involving C-H activation or hydroarylation.

Iron-catalyzed benzannulation reactions of 2-alkylbenzaldehydes and alkynes have been developed as an efficient and practical route to naphthalenes. nih.gov This Fe(III)-catalyzed process utilizes inexpensive catalysts, tolerates a wide range of substrates, and proceeds under mild reaction conditions. nih.gov The reaction involves the benzannulation of 2-(2-oxoethyl)-benzaldehydes with alkynes. nih.gov

Rhodium-catalyzed methods often leverage C-H activation to construct the this compound framework. An efficient protocol for the synthesis of larger condensed arenes involves the rhodium(III)-catalyzed undirected double C-H functionalization of aromatic hydrocarbons with internal alkynes. thieme-connect.comresearchgate.net This reaction uses a readily available [Cp*RhI₂]ₙ catalyst and a copper(II) acetate oxidant. The addition of trifluoroacetic acid has been shown to have a significant positive impact on reaction selectivity and yield. thieme-connect.com This methodology is effective for both dialkyl- and diarylacetylenes.

Platinum-catalyzed synthesis of naphthalenes can be achieved through the intramolecular hydroarylation of aryl enynes. nih.govacs.org This selective Pt-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates yields functionalized naphthalenes with hydrogen, alkyl, alkenyl, aryl, or heteroaryl groups at the 4-position and an ethoxycarbonyl group at the 2-position. nih.govacs.org Platinum catalysts are also effective for the intramolecular hydroarylation of allenyl arenes to produce 1,4-dihydronaphthalenes. nih.gov

Table 3: Overview of Iron, Rhodium, and Platinum-Catalyzed this compound Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iron(III) | Benzannulation | 2-(2-oxoethyl)-benzaldehydes and alkynes | Inexpensive catalyst, mild conditions, broad scope | nih.gov |

| Rhodium(III) | Double C-H Functionalization | Arenes and internal alkynes | Undirected C-H activation, high efficiency | thieme-connect.comresearchgate.net |

| Platinum(II) | Intramolecular Hydroarylation | Aryl enynes | Selective 6-endo cyclization, functional group tolerance | nih.govacs.org |

Lewis Acid and Brønsted Acid Catalyzed Transformations

Acid catalysis provides a metal-free alternative for the synthesis of this compound derivatives, often proceeding through rearrangement or cycloaromatization pathways.

Lewis acid catalysis has been successfully employed in the rearrangement of vinylcyclopropenes to construct this compound skeletons. acs.orgnih.govacs.org The chemoselectivity of this reaction is highly dependent on the choice of Lewis acid. For instance, when boron trifluoride etherate (BF₃·OEt₂) is used as the catalyst, naphthalenes are the major products formed in good yields. acs.orgacs.org In contrast, the use of copper(II) triflate (Cu(OTf)₂) favors the formation of indene derivatives. acs.orgacs.org The proposed mechanism for this compound formation involves the generation of a Brønsted acid in situ, which protonates the vinylcyclopropene, leading to a cascade of rearrangements and a final Friedel-Crafts type cyclization to yield the aromatic this compound core. thieme-connect.com

Brønsted acid catalysis is effective for tandem cycloaromatization reactions to produce complex polycyclic aromatic hydrocarbons containing the this compound moiety. tsukuba.ac.jpoup.com Naphthalenes bearing two acetal moieties connected by a methylene-2,1-phenylene group can undergo regioselective tandem cycloaromatization. tsukuba.ac.jpoup.com This reaction is efficiently catalyzed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), a cation-stabilizing solvent. tsukuba.ac.jp This protocol allows for the selective synthesis of various ortho-fused six-hexagon benzenoids in excellent yields. tsukuba.ac.jp

Table 4: Comparison of Lewis and Brønsted Acid-Catalyzed this compound Synthesis

| Catalyst Type | Reaction | Substrates | Catalyst Example | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lewis Acid | Rearrangement | Vinylcyclopropenes | BF₃·OEt₂ | Naphthalenes | 55-70 | acs.orgthieme-connect.com |

| Brønsted Acid | Tandem Cycloaromatization | This compound-based bisacetals | TfOH in HFIP | ortho-Fused Benzenoids | up to 99 | tsukuba.ac.jp |

Cycloaddition and Carboannulation Strategies

Cycloaddition and carboannulation reactions are powerful strategies for the convergent synthesis of the this compound ring system. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and widely used method for this purpose.

The Diels-Alder reaction of isobenzofurans with various dienophiles provides a direct route to this compound derivatives. acs.orgresearchgate.net Isobenzofurans, which are often generated in situ due to their high reactivity, can react with dienophiles like tetrathiafulvalene. acs.org The resulting cycloadducts can then be converted to 1,4-diaryl substituted naphthalenes through acid-mediated cleavage. acs.org This strategy is also applicable to the synthesis of more complex systems like fluoranthenes and fluorenones. acs.orgresearchgate.net Unstabilized isobenzofurans can be generated from phthalans through oxidation with p-chloranil, which then undergo intramolecular Diels-Alder reactions to form polycyclic structures that can be precursors to functionalized naphthalenes. nih.govsemanticscholar.org

Another effective cycloaddition strategy involves the reaction of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.org This [4+2] cycloaddition is followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. This method is highly versatile and can be used to synthesize naphthalenes bearing diverse functionalities, including 1,2,3-triazole moieties. rsc.org

Visible-light energy-transfer catalysis has emerged as a modern approach for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes. nih.gov This method allows for the construction of bicyclo[2.2.2]octa-2,5-diene scaffolds from abundant this compound feedstocks under mild conditions. nih.gov

Table 5: Examples of Cycloaddition Reactions for this compound Synthesis

| Diene | Dienophile/Partner | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diarylbenzo[c]furan | Tetrathiafulvalene | Heat, then Triflic acid | 1,4-Diaryl this compound | - | acs.org |

| 2-Pyrone | Aryne intermediate | CsF, MeCN | Multisubstituted this compound | up to 95 | rsc.org |

| This compound | Styrene | Visible light, Sensitizer | Bicyclo[2.2.2]octa-2,5-diene | up to 99 | nih.gov |

Electrochemical and Electroannulation Protocols

Electrochemical methods offer a sustainable and powerful alternative to conventional synthetic routes for this compound derivatives, often proceeding under mild conditions without the need for stoichiometric chemical oxidants.

A notable electrochemical strategy involves the [4+2] annulation-rearrangement-aromatization of styrenes. This metal- and oxidant-free electrolysis provides a single-step construction of multi-substituted this compound blocks. The reaction is believed to proceed through a dehydrodimer intermediate formed via a [4+2] cycloaddition, which then undergoes oxydehydrogenation to a carbon cation, followed by rearrangement and aromatization to yield the final this compound product.

Another significant advancement is the electrochemical dehydrogenative sp2-coupling of naphthols. This process, particularly effective in flow electrolysis systems, can lead to the formation of novel polycyclic naphthalenone motifs. The solvent plays a crucial role in controlling the reaction's outcome; for instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been identified as a key parameter for the formation of specific polycyclic structures, likely through the formation of a solvent cage that influences the cyclization pathway. This method is highly diastereoselective and provides access to complex structures that are similar to bioactive natural products.

| Electrochemical Method | Starting Materials | Key Features | Products | Reference |

| [4+2] Annulation-Rearrangement-Aromatization | Styrenes | Metal-free, oxidant-free, single-step | Multi-substituted naphthalenes | acs.org |

| Dehydrogenative sp2-Coupling | Naphthols | Flow electrolysis, solvent-controlled, high diastereoselectivity | Polycyclic naphthalenones | nih.gov |